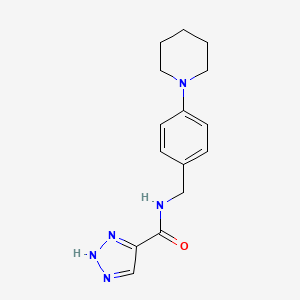

Methyl 5-ethynylpiperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications

Chiral Building Blocks in Organic Synthesis

Methyl 5-ethynylpiperidine-2-carboxylate serves as a precursor or building block in the synthesis of complex organic molecules. For instance, the use of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, examined via double asymmetric allylboration, highlights its potential as a chiral building block for piperidine-related alkaloids (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Antioxidant Properties

Compounds related to Methyl 5-ethynylpiperidine-2-carboxylate have been synthesized and evaluated for their antioxidant properties. This includes the study of novel di-hydropyridine analogs as potent antioxidants, showcasing the importance of such compounds in addressing oxidative stress and related diseases (Sudhana & Jangampalli Adi, 2019).

Molecular Docking and Drug Design

The synthesized derivatives of related compounds have been subject to molecular docking studies, indicating their potential applications in drug design and discovery. This involves understanding their binding energies and interaction with biological targets, offering insights into their therapeutic potential (Sudhana & Jangampalli Adi, 2019).

Corrosion Inhibition

Research into pyranpyrazole derivatives, including related carboxylates, has explored their use as corrosion inhibitors for mild steel in industrial applications. Such studies demonstrate the chemical versatility of Methyl 5-ethynylpiperidine-2-carboxylate derivatives in offering protective coatings to prevent metal corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).

Active DNA Demethylation

The role of certain derivatives in biological processes, such as active DNA demethylation, underscores the broader impact of Methyl 5-ethynylpiperidine-2-carboxylate in the field of genetics and epigenetics. This involves the oxidation of 5-methylcytosine to unmodified cytosine, a crucial process in gene expression regulation (Wu & Zhang, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-ethynylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,7-8,10H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGJHDGNFMINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-ethynylpiperidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)

![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)